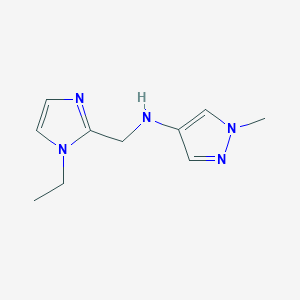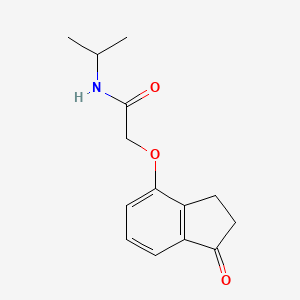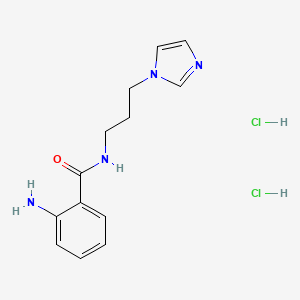
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride is a chemical compound that features an imidazole ring and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.
Substitution: Various nucleophiles; conditionsorganic solvent, room temperature or elevated temperature.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of 2-aminobenzylamine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The benzamide group can interact with proteins and nucleic acids, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- N-(3-(1H-Imidazol-1-yl)propyl)methanesulfonamide hydrochloride
- 4-(1H-Imidazol-1-yl)phenol
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride is unique due to its specific combination of an imidazole ring and a benzamide group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
特性
分子式 |
C13H18Cl2N4O |
|---|---|
分子量 |
317.21 g/mol |
IUPAC名 |
2-amino-N-(3-imidazol-1-ylpropyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C13H16N4O.2ClH/c14-12-5-2-1-4-11(12)13(18)16-6-3-8-17-9-7-15-10-17;;/h1-2,4-5,7,9-10H,3,6,8,14H2,(H,16,18);2*1H |
InChIキー |
DECVWDSXBSXNPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



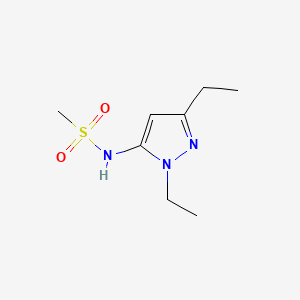
![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
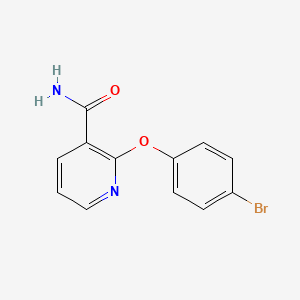
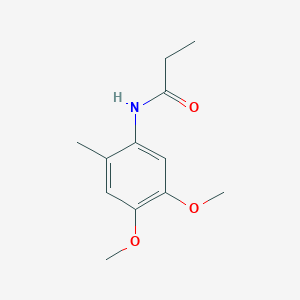
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)

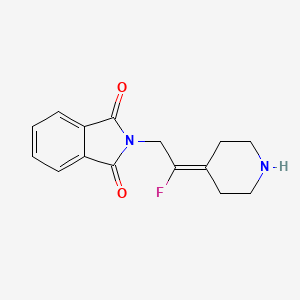
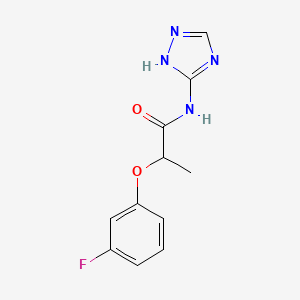
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)

